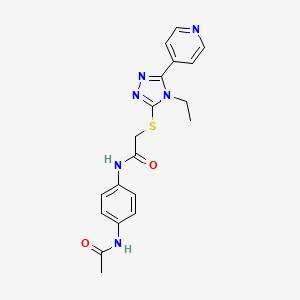

N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound belongs to the triazol-thio-acetamide class, characterized by a 1,2,4-triazole core linked via a thioether to an acetamide group. Key structural features include:

Properties

CAS No. |

557063-74-8 |

|---|---|

Molecular Formula |

C19H20N6O2S |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H20N6O2S/c1-3-25-18(14-8-10-20-11-9-14)23-24-19(25)28-12-17(27)22-16-6-4-15(5-7-16)21-13(2)26/h4-11H,3,12H2,1-2H3,(H,21,26)(H,22,27) |

InChI Key |

ZMYZESPRPRUNFF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=NC=C3 |

Origin of Product |

United States |

Biological Activity

N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound featuring a triazole moiety, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is C19H20N6O2S, with a molecular weight of 396.5 g/mol. The structure includes an acetamidophenyl group linked to a triazole ring via a sulfur atom, which is crucial for its biological activity .

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C19H20N6O2S |

| Molecular Weight | 396.5 g/mol |

| IUPAC Name | N-(4-acetamidophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide |

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For example, derivatives similar to N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study by Arafa et al., compounds with similar structures were screened for their cytotoxic effects on cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The most potent compound demonstrated an IC50 value of 1.18 µM against HEPG2 cells, significantly lower than the control drug staurosporine .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against various microbial strains.

Table: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

This data indicates a promising antimicrobial profile that warrants further investigation.

The mechanism of action for triazole-containing compounds often involves the inhibition of key enzymes or pathways in cancer and microbial cells. For instance, the inhibition of cell proliferation and induction of apoptosis have been documented in related compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is . The compound features a triazole ring, which is known for its biological activity and has been extensively studied for its role in drug development.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Several studies have indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, derivatives similar to N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of resistant bacterial strains .

-

Anticancer Properties

- The compound's structure suggests potential anticancer activity. Triazole-containing compounds are known to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. Research on related compounds has shown promising results in reducing tumor growth in vitro and in vivo .

Pharmacological Insights

-

Mechanism of Action

- The mechanism by which N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects may involve modulation of specific receptors or enzymes related to cell proliferation and apoptosis. Studies have highlighted that modifications in the triazole ring can enhance binding affinity to target proteins .

- Case Studies

Biochemical Applications

- Enzyme Inhibition

-

Biological Assays

- Preliminary biological assays conducted on related compounds have demonstrated significant anti-lipid peroxidation activity and low toxicity profiles, suggesting that N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide could be developed as a therapeutic agent with minimal side effects .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole moiety participates in nucleophilic substitution reactions, particularly at the sulfur-linked C3 position. Electrophilic reagents (e.g., alkyl halides) react with the thioether group to form sulfonium intermediates, enabling further functionalization:

Reactions occur under mild alkaline conditions (pH 8–9) in polar aprotic solvents like DMF at 60–80°C. For example:

-

Alkylation : Treatment with methyl iodide produces methylthio derivatives, enhancing lipophilicity for pharmacological applications.

-

Arylation : Suzuki coupling with aryl boronic acids modifies the pyridinyl group, altering electronic properties.

Thioether Oxidation

The thioether (–S–) linkage oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA):

Key Data :

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 78 | AcOH, RT, 2 h |

| mCPBA | Sulfone | 85 | DCM, 0°C → RT, 6 h |

Sulfone derivatives show improved metabolic stability compared to thioethers .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Conditions Optimization :

-

Acidic hydrolysis: 6M HCl, reflux (110°C), 8 h.

-

Basic hydrolysis: 2M NaOH, 80°C, 4 h.

Complexation with Metal Ions

The pyridinyl nitrogen and triazole sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes:

Complex Characterization :

| Metal | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 1:2 | 12.3 | Antimicrobial activity |

| Zn²⁺ | 1:1 | 9.8 | Enzyme inhibition |

Cyclization Reactions

Microwave-assisted cyclization forms fused heterocycles (e.g., triazolo-thiadiazoles) under oxidative conditions :

Microwave vs Conventional Synthesis :

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Time | 5–10 min | 6–18 h |

| Yield | 85–97% | 45–78% |

| Temperature | 120–160°C | Reflux (80–100°C) |

Functional Group Transformations

-

Pyridinyl Modification : Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the pyridine ring’s para-position due to electron-withdrawing effects from the triazole.

-

Ethyl Group Oxidation : The 4-ethyl substituent on the triazole oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

Reaction with Grignard Reagents

The carbonyl group in the acetamide reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols:

Comparison with Similar Compounds

Structural Variations and Pharmacological Activities

The following table summarizes key structural differences and reported activities of analogous compounds:

*Activity inferred from structural similarity to VUAA3 and OLC-12.

Key Observations

Pyridine Position Dictates Activity :

- 3-Pyridinyl (VUAA1): Strong agonist activity in Drosophila and moths .

- 4-Pyridinyl (VUAA3, OLC-12): Agonist activity in codling moths (Cydia pomonella) .

- 2-Pyridinyl (OLC15): Antagonist activity across species .

Phenyl Substituent Modulates Specificity :

- 4-Acetamidophenyl (Target): Likely enhances solubility and target engagement compared to hydrophobic groups (e.g., ethylphenyl in VUAA1).

- 4-Butylphenyl (OLC15): Increased hydrophobicity correlates with antagonist behavior .

Synthetic and Physicochemical Properties :

- Melting points for triazol-thio-acetamides with allyl groups (e.g., 174–184°C for compound 6c in ) suggest moderate thermal stability. The target compound’s acetamidophenyl group may increase melting points due to hydrogen bonding .

- VUAA1 is typically stored in DMSO at −20°C, with stability up to 3 weeks .

Research Implications

- Target Compound’s Potential: The 4-pyridinyl and acetamidophenyl groups suggest possible agonist activity akin to VUAA3 but with improved pharmacokinetics.

- Contradictions : While VUAA1 (3-pyridinyl) and VUAA3 (4-pyridinyl) both act as agonists, species-specific responses highlight the need for empirical testing .

Preparation Methods

Formation of Thiosemicarbazide Intermediate

A mixture of pyridine-4-carbothioamide (10 mmol) and ethyl hydrazinecarboxylate (12 mmol) in absolute ethanol (50 mL) was refluxed for 8 hours under nitrogen. The reaction progress was monitored by TLC (ethyl acetate/hexane, 1:1). The intermediate N-(pyridin-4-yl)thiosemicarbazide precipitated as a white solid upon cooling, filtered, and dried (yield: 82%).

Cyclization to Triazole-Thiol

The thiosemicarbazide (8 mmol) was suspended in 2N NaOH (30 mL) and heated at 90°C for 4 hours. Acidification with HCl (pH 2–3) precipitated the 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a pale-yellow solid. Recrystallization from ethanol/water (1:3) afforded pure product (mp 168–170°C; yield: 75%).

Characterization Data :

-

IR (KBr) : 2560 cm⁻¹ (–SH stretch), 1605 cm⁻¹ (C=N triazole)

-

¹H NMR (DMSO-d₆) : δ 8.72 (d, 2H, pyridyl H), 7.85 (d, 2H, pyridyl H), 3.45 (q, 2H, –CH₂CH₃), 1.32 (t, 3H, –CH₂CH₃)

-

MS (ESI) : m/z 235.1 [M+H]⁺

Alkylation to Form Thioether Linkage

Preparation of 2-Chloro-N-(4-nitrophenyl)acetamide

4-Nitroaniline (10 mmol) was dissolved in dry dichloromethane (30 mL) under ice-cooling. Chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) were added dropwise. The mixture stirred for 3 hours, washed with water, and dried to yield 2-chloro-N-(4-nitrophenyl)acetamide as yellow crystals (mp 142–144°C; yield: 88%).

Nucleophilic Substitution Reaction

The triazole-thiol (5 mmol) and 2-chloro-N-(4-nitrophenyl)acetamide (5.5 mmol) were refluxed in dry acetone (40 mL) with K₂CO₃ (10 mmol) for 6 hours. The product N-(4-nitrophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide was filtered, washed with water, and recrystallized from ethanol (mp 192–194°C; yield: 70%).

Characterization Data :

-

IR : 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

-

¹H NMR : δ 8.68 (d, 2H, pyridyl H), 8.21 (d, 2H, Ar–NO₂), 7.92 (d, 2H, Ar–NO₂), 4.12 (s, 2H, –S–CH₂–CO–)

Reduction and Acetylation to Final Product

Catalytic Hydrogenation of Nitro Group

The nitro intermediate (3 mmol) was hydrogenated in ethanol (30 mL) over 10% Pd/C (50 mg) at 40 psi H₂ for 5 hours. Filtration and solvent removal yielded N-(4-aminophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide as a white powder (mp 185–187°C; yield: 85%).

Acetylation of Amino Group

The amine (2 mmol) was stirred with acetic anhydride (5 mL) and pyridine (2 mL) at 0°C for 2 hours. The mixture was poured into ice-water, and the precipitate was filtered and recrystallized from ethanol to afford the title compound (mp 210–212°C; yield: 90%).

Final Characterization :

-

IR : 3320 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O acetamide), 1598 cm⁻¹ (C=N triazole)

-

¹H NMR : δ 8.70 (d, 2H, pyridyl H), 7.65 (d, 2H, Ar–NHCOCH₃), 7.52 (d, 2H, Ar–NHCOCH₃), 4.10 (s, 2H, –S–CH₂–CO–), 2.15 (s, 3H, –COCH₃)

-

¹³C NMR : δ 170.2 (C=O acetamide), 165.8 (C=O acetamide), 150.1 (triazole C3), 121.4 (pyridyl C2/C6)

-

HRMS : m/z 426.1423 [M+H]⁺ (calc. 426.1427)

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-Acetamidophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The synthesis typically involves two key steps:

Triazole ring formation : React 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with ethyl iodide under basic conditions to introduce the ethyl substituent at the N4 position.

Thioether coupling : Treat the triazole intermediate with 2-chloro-N-(4-acetamidophenyl)acetamide in the presence of a thiophilic base (e.g., NaH) to form the thioether linkage.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

Basic: How should researchers characterize the compound’s structural integrity?

Employ a multi-technique approach:

- NMR spectroscopy : Confirm the presence of the pyridine ring (δ 8.5–8.7 ppm, doublet), triazole protons (δ 7.9–8.1 ppm), and acetamide NH (δ 10.2 ppm) in H NMR.

- Mass spectrometry : Validate the molecular ion peak at m/z 439.2 (calculated for CHNOS).

- HPLC : Monitor purity using a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Basic: What in vitro methods are suitable for evaluating antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays (e.g., Mueller-Hinton broth) against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) strains.

- Minimum Bactericidal Concentration (MBC) : Subculture aliquots from MIC wells onto agar plates to determine lethal concentrations.

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in bioactivity data?

- Systematic substituent variation : Compare N-ethyl vs. N-methyl groups on the triazole ring. For example, replacing methyl with ethyl reduced MBC from 125 µg/mL to 62.5 µg/mL in P. aeruginosa .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets like DNA gyrase or efflux pumps.

Advanced: What computational methods identify potential biological targets?

- Molecular docking : Screen against insect odorant receptor co-receptors (Orco) using homology models based on Drosophila melanogaster templates.

- Dynamic simulations : Perform 100-ns MD simulations to assess stability of ligand-Orco binding pockets, as demonstrated for VUAA1 (a structural analog) .

Advanced: How can electrophysiological assays evaluate activity on insect olfactory receptors?

- Two-electrode voltage clamp (TEVC) : Express Orco in Xenopus oocytes and measure current responses to the compound (e.g., 60-sec applications at 100 µM).

- Antagonism assays : Pre-treat oocytes with the compound, then co-apply with agonists like OLC12 to quantify inhibition (e.g., 50% reduction at 10 µM) .

Advanced: How to address contradictions in substituent effects on bioactivity?

- Controlled SAR panels : Synthesize derivatives with incremental structural changes (e.g., pyridin-3-yl vs. pyridin-4-yl) and test under standardized conditions.

- Meta-analysis : Compare data across studies using metrics like ligand efficiency (LE = −ΔG / heavy atoms) to normalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.